

analytical methods for quantifying N-(2-chlorophenyl)octanamide in biological samples

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Compound of Interest

Compound Name: *N*-(2-chlorophenyl)octanamide

CAS No.: 348594-59-2

Cat. No.: B4921045

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Application Note: High-Sensitivity LC-MS/MS Quantification of **N-(2-chlorophenyl)octanamide** in Biological Matrices

Executive Summary & Scientific Rationale

N-(2-chlorophenyl)octanamide (NCPOA) is a lipophilic amide derivative (LogP ~4.8, predicted) structurally related to fatty acid amides and chloroaniline impurities. Accurate quantification of NCPOA in biological matrices (plasma, tissue homogenates) is critical for pharmacokinetic (PK) profiling and toxicological assessment, particularly given the potential for accumulation in lipid-rich tissues due to its high hydrophobicity.

The Analytical Challenge: The primary challenges in quantifying NCPOA are:

- **Matrix Interference:** Its high lipophilicity leads to co-elution with endogenous phospholipids, causing ion suppression in Electrospray Ionization (ESI).
- **Non-Specific Binding:** The octyl chain promotes adsorption to plasticware, necessitating specific solvent handling.
- **Sensitivity:** Low-level detection is often required for impurity profiling or trace metabolite analysis.[1]

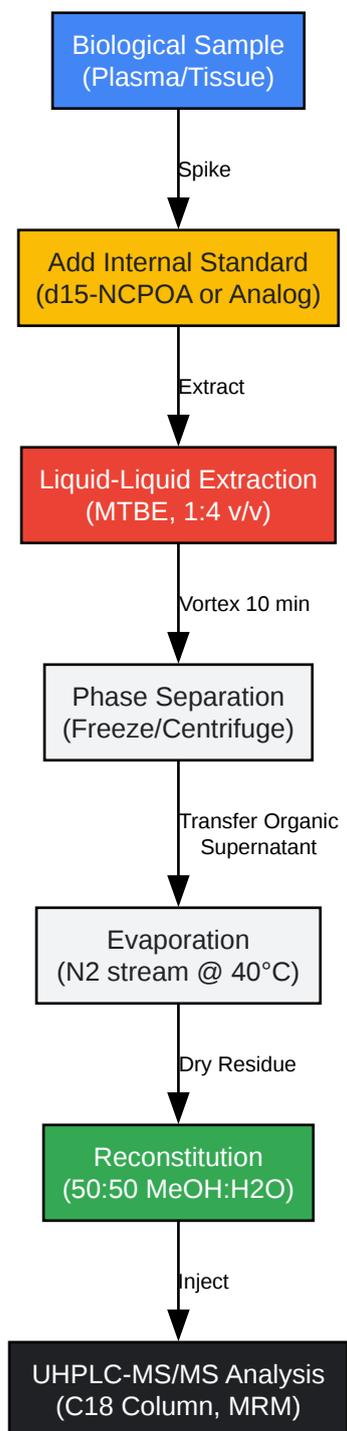
The Solution: This protocol utilizes Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE) to selectively isolate NCPOA while minimizing phospholipid carryover. Analysis is performed via UHPLC-MS/MS in Positive Electrospray Ionization (ESI+) mode, leveraging the specific fragmentation of the amide bond to the 2-chloroaniline moiety for high selectivity.

Chemical Profile & Method Strategy

Property	Value / Description	Impact on Protocol
Analyte	N-(2-chlorophenyl)octanamide	Target Analyte
Formula	C ₁₄ H ₂₀ ClNO	MW: 253.77 g/mol
LogP (Pred.)	~4.8	Requires high % organic mobile phase; prone to stickiness.
pKa	Neutral/Weak Base	Ionizable in acidic mobile phase (Formic Acid).
Solubility	Low (Water), High (MeOH, ACN)	Stock solutions must be prepared in 100% Methanol.

Experimental Workflow

The following diagram outlines the critical path for sample processing, highlighting the "Clean-Up" phase essential for removing matrix effects.



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Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for lipophilic amides.

Detailed Protocol

Reagents & Standards

- Reference Standard: **N-(2-chlorophenyl)octanamide** (>98% purity).
- Internal Standard (IS): Stable isotope labeled analog (e.g., d15-octanamide derivative) or a structural analog like N-(2-chlorophenyl)heptanamide if SIL is unavailable.
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).

Stock Solution Preparation

- Master Stock (1.0 mg/mL): Dissolve 1.0 mg of NCPOA in 1.0 mL of 100% Methanol. Note: Do not use water in the stock solvent to prevent precipitation.
- Working Solutions: Serially dilute in 50:50 ACN:Water to generate calibration standards (e.g., 1.0 – 1000 ng/mL).

Sample Preparation (LLE Method)

- Aliquot: Transfer 50 μ L of plasma/homogenate into a 1.5 mL polypropylene tube.
- IS Spike: Add 10 μ L of Internal Standard working solution. Vortex gently.
- Extraction: Add 200 μ L of MTBE.
 - Why MTBE? MTBE forms a distinct upper organic layer and extracts lipophilic amides efficiently while leaving behind heme and polar salts.
- Agitation: Vortex at high speed for 10 minutes or shake on a plate shaker.
- Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean glass vial.
- Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

- Reconstitution: Reconstitute in 100 μ L of Mobile Phase (80:20 MeOH:Water + 0.1% FA). Vortex well.
 - Critical Step: High organic content in reconstitution solvent ensures the lipophilic analyte redissolves completely.

UHPLC-MS/MS Conditions

Chromatography (LC):

- Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.0	40	Initial Hold
0.5	40	Load
3.0	95	Elution of NCPOA
4.0	95	Wash (Remove lipids)
4.1	40	Re-equilibration

| 5.0 | 40 | End |

Mass Spectrometry (MS):

- Source: ESI Positive (ESI+).

- Mode: Multiple Reaction Monitoring (MRM).
- Capillary Voltage: 3.0 kV.
- Desolvation Temp: 500°C.

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Type
NCPOA	254.1	128.0	30	25	Quantifier (Chloroaniline)
NCPOA	254.1	127.1	30	20	Qualifier (Octanoyl)

| IS | [Varies] | [Varies] | - | - | - |

Mechanistic Note: The fragmentation of 254.1 → 128.0 corresponds to the cleavage of the amide bond, generating the protonated 2-chloroaniline ion. This is a highly specific transition characteristic of N-phenyl amides.

Validation & Quality Control (Grounding)

To ensure Trustworthiness, the method must be validated according to FDA Bioanalytical Method Validation Guidance (M10) [1].

- Selectivity: Analyze 6 lots of blank matrix to ensure no interference at the retention time of NCPOA (approx. 2.8 min).
- Linearity: $r^2 > 0.99$ using a $1/x^2$ weighting factor.
- Recovery: Compare peak area of extracted samples vs. post-extraction spiked samples. Target > 80% recovery.

- Matrix Effect: Assess ion suppression by infusing the analyte post-column while injecting blank matrix extract. A dip in baseline indicates phospholipid interference.

References

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